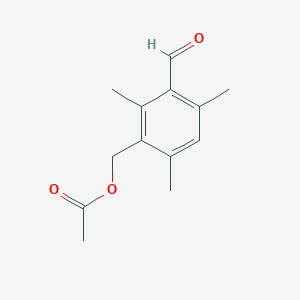

3-Formyl-2,4,6-trimethylbenzyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

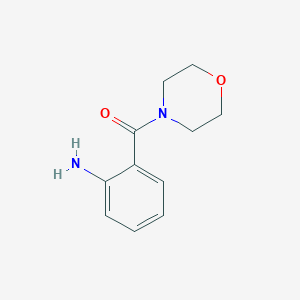

3-Formyl-2,4,6-trimethylbenzyl acetate (3F-TMB-Ac) is a chemical compound belonging to the family of acyl compounds and is widely used in many scientific and industrial applications. It is a colorless liquid with a distinct odor and a boiling point of 144-145°C. It has a molecular weight of 210.25 g/mol and a molecular formula of C10H14O2. 3F-TMB-Ac has a wide range of applications, from being used as a reagent in organic synthesis to being used as a building block in the synthesis of pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Peptide Synthesis

3-Formyl-2,4,6-trimethylbenzyl acetate has been explored for its potential in peptide synthesis. Stewart (1966) conducted model experiments with 2,4,6-trimethylbenzyl esters of N-acylamino acids and discovered that this ester group can be cleaved by hydrogen bromide in acetic acid under specific conditions. This reaction does not affect benzyl esters but removes benzyloxycarbonyl amino-protecting groups, making 2,4,6-trimethylbenzyl esters suitable for synthesizing various benzyloxycarbonyl peptide 2,4,6-trimethylbenzyl esters up to the hexapeptide level (Stewart, 1966).

Chemical Reactivity and Synthesis

The reactivity of this compound in different chemical environments has been studied. For example, Stewart (1966) also found that this compound is selectively cleaved by cold trifluoroacetic acid without affecting other amino-protecting groups, illustrating its potential value in peptide syntheses where alkaline conditions might be detrimental (Stewart, 1966).

Organic Chemistry Applications

In organic chemistry, the properties of this compound have been leveraged for various applications. For instance, Suzuki et al. (1971) investigated the products obtained by nitration of dichloro and dibromotetramethylbenzenes with fuming nitric acid, yielding various polysubstituted benzylic compounds (Suzuki, Nakamura, & Takeshima, 1971).

Electrophilic Displacement Studies

Studies have also been conducted on the electrophilic displacement of the formyl and acetyl group in related compounds, which can provide insights into the behavior of this compound under similar conditions (Strating, Thijs, & Zwanenburg, 2010).

Safety and Hazards

Propiedades

IUPAC Name |

(3-formyl-2,4,6-trimethylphenyl)methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-8-5-9(2)13(7-16-11(4)15)10(3)12(8)6-14/h5-6H,7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAXHSXXDPQPIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1COC(=O)C)C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352496 |

Source

|

| Record name | 3-FORMYL-2,4,6-TRIMETHYLBENZYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137380-48-4 |

Source

|

| Record name | 3-FORMYL-2,4,6-TRIMETHYLBENZYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3,5-Bis(trifluoromethyl)anilino]-3-phenyl-3-buten-2-one](/img/structure/B1270246.png)

![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)

![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)